molecular formula C14H15N7O2S B6542427 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021263-77-3

1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Katalognummer B6542427
CAS-Nummer: 1021263-77-3
Molekulargewicht: 345.38 g/mol
InChI-Schlüssel: ZGAVXWDOSQQJRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (P3TP) is a novel heterocyclic compound with a wide range of applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. It is a highly versatile molecule with unique properties that make it an attractive target for research and development. P3TP is a relatively small molecule, with a molecular weight of approximately 203.3 g/mol, and has a high degree of solubility in water, making it suitable for a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has a wide range of potential applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. It has been used as a tool for the synthesis of novel heterocyclic compounds, as a catalyst for organic reactions, and as a ligand for protein-protein interactions. In addition, 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been used in the synthesis of a variety of biologically active molecules, such as inhibitors of the enzyme acetylcholinesterase, inhibitors of HIV-1 protease, and inhibitors of the enzyme cyclooxygenase-2. 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has also been used in the synthesis of a variety of compounds with potential therapeutic applications, such as inhibitors of the enzyme dihydrofolate reductase and inhibitors of the enzyme tyrosine kinase.

Wirkmechanismus

The mechanism of action of 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is not fully understood. However, it is believed that the compound binds to proteins, such as enzymes, and modifies their activity. This binding is thought to be mediated by hydrogen bonding between the sulfonyl group of 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine and the protein's active site. This binding is believed to alter the conformation of the protein, resulting in the inhibition of its activity.
Biochemical and Physiological Effects
1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the enzyme acetylcholinesterase and the enzyme cyclooxygenase-2. It has also been shown to inhibit the enzyme dihydrofolate reductase and the enzyme tyrosine kinase. In addition, 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been shown to have anti-inflammatory, anti-angiogenic, and anti-cancer activities.

Vorteile Und Einschränkungen Für Laborexperimente

1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has a number of advantages for laboratory experiments. It is a relatively small molecule, with a molecular weight of approximately 203.3 g/mol, and has a high degree of solubility in water, making it suitable for a variety of laboratory experiments. In addition, 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is relatively inexpensive and widely available. However, 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is not without its limitations. It is a highly reactive compound, which can lead to the formation of unwanted byproducts. In addition, the synthesis of 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is relatively complex, requiring multiple steps and the use of a variety of reagents.

Zukünftige Richtungen

The potential applications of 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine are vast, and there are numerous opportunities for future research. Possible future directions include the development of new synthetic methods for the synthesis of 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine and the exploration of new therapeutic applications. In addition, further research into the mechanism of action of 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is needed to better understand how it interacts with proteins and how it modifies their activity. Finally, further research into the biochemical and physiological effects of 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is needed to better understand its potential therapeutic applications.

Synthesemethoden

The synthesis of 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is based on a three-step process. The first step involves the reaction of 1-pyridine-3-sulfonyl chloride with 1,2,4-triazole in the presence of potassium carbonate. This reaction produces the desired 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine. The second step involves the reaction of 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine with 1-bromo-4-chloro-6-methylpyridazine. This reaction yields the desired product, 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine. The third and final step involves the reaction of 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine with a suitable base, such as potassium carbonate, to yield the desired product.

Eigenschaften

IUPAC Name

6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2S/c22-24(23,12-2-1-5-15-10-12)20-8-6-19(7-9-20)14-4-3-13-17-16-11-21(13)18-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAVXWDOSQQJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.